Yrt1SM6rhb

Epigenetics HDAC Inhibition Chromatin Modification

Nullscript (CAS 300816-11-9, also known as Yrt1SM6rhb) is a synthetic small molecule that serves as the inactive structural analog of Scriptaid, a class I histone deacetylase (HDAC) inhibitor. Despite sharing the same core benzisoquinoline scaffold and hydroxamic acid functional group arrangement as Scriptaid, Nullscript lacks HDAC inhibitory activity, making it an essential negative control compound for dissecting HDAC-dependent versus HDAC-independent biological effects.

Molecular Formula C27H22FN7O6
Molecular Weight 559.5 g/mol
Cat. No. B15563977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYrt1SM6rhb
Molecular FormulaC27H22FN7O6
Molecular Weight559.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H18FN7O2.C4H4O4/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20;5-3(6)1-2-4(7)8/h4-11H,1-3H3,(H,28,32);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyFABLYHJOBQZOPC-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nullscript (Yrt1SM6rhb / CAS 300816-11-9): Essential Negative Control HDAC Inhibitor Analog for Epigenetic Research


Nullscript (CAS 300816-11-9, also known as Yrt1SM6rhb) is a synthetic small molecule that serves as the inactive structural analog of Scriptaid, a class I histone deacetylase (HDAC) inhibitor [1]. Despite sharing the same core benzisoquinoline scaffold and hydroxamic acid functional group arrangement as Scriptaid, Nullscript lacks HDAC inhibitory activity, making it an essential negative control compound for dissecting HDAC-dependent versus HDAC-independent biological effects [2]. Nullscript has a molecular weight of 298.29 g/mol and exhibits ≥97% purity as determined by TLC .

Why Generic HDAC Inhibitor Analogs Cannot Replace Nullscript in Controlled Epigenetic Studies


The simple substitution of another HDAC inhibitor analog, even one with a similar chemical structure, fails to replicate Nullscript's unique profile as a dedicated negative control. While Scriptaid and other hydroxamic acid-containing HDAC inhibitors (e.g., Trichostatin A) induce robust histone H3 and H4 hyperacetylation and downstream gene expression changes, Nullscript consistently shows no such activity [1]. Crucially, Nullscript demonstrates a distinct, HDAC-independent anti-parasitic activity with an IC50 of 2.1 μM against Cryptosporidium parvum, a property not shared by Scriptaid [2]. This functional divergence is a critical differentiator; using an alternative 'inactive' compound risks introducing confounding biological effects, thereby invalidating the experimental control. Nullscript is the only validated compound that reliably provides a true baseline for Scriptaid's HDAC-dependent effects.

Quantitative Differentiation: Nullscript vs. Scriptaid and Other HDAC Inhibitor Analogs


Nullscript Lacks Histone Hyperacetylation Activity Unlike Scriptaid

In a direct head-to-head comparison, Nullscript does not induce accumulation of acetylated histones H3 and H4, whereas Scriptaid causes a significant increase. This was demonstrated in A549 lung adenocarcinoma cells using chromatin immunoprecipitation (ChIP) assays [1].

Epigenetics HDAC Inhibition Chromatin Modification

Nullscript Exhibits Unique Anti-Parasitic Activity Not Observed with Scriptaid

Nullscript inhibits the growth of Cryptosporidium parvum with an IC50 of 2.1 μM, an activity not displayed by its active analog, Scriptaid [1]. In a comparative screen, Scriptaid showed only 10% parasite inhibition at 5 μM, while Nullscript achieved 70% inhibition [2].

Parasitology Anti-parasitic Drug Discovery Cryptosporidiosis

Nullscript Shows Lower Host Cell Cytotoxicity Compared to Scriptaid

In a study assessing effects on host HCT-8 cells, Nullscript demonstrated significantly lower cytotoxicity with an IC50 of 87.1 ± 2.5 μM, compared to Scriptaid's IC50 of 11.9 ± 1.3 μM, indicating a >7-fold greater safety window [1].

Cytotoxicity Host Cell Viability Selectivity Index

Nullscript Provides Reliable In Vivo Negative Control in Murine Model of Cryptosporidiosis

In C. parvum-infected SCID mice, treatment with Nullscript (25 mg/kg, once daily for 7 days) resulted in a significant decrease in oocyst excretion compared to untreated controls, while Scriptaid was ineffective [1]. This confirms Nullscript's in vivo activity as an anti-parasitic agent, independent of its role as an HDAC inhibitor control.

In Vivo Efficacy Parasitic Infection Model SCID Mouse

Optimal Research and Procurement Applications for Nullscript (Yrt1SM6rhb)


HDAC Inhibitor Studies Requiring a Validated Negative Control

When using Scriptaid (or other structurally related HDAC inhibitors) in cell-based assays to study gene expression, chromatin remodeling, or epigenetic regulation, Nullscript is the essential negative control. Its lack of HDAC inhibitory activity allows for the unambiguous identification of HDAC-dependent effects [1].

Deconvolution of HDAC-Independent Anti-Parasitic Mechanisms

Given Nullscript's unique and potent anti-Cryptosporidium activity (IC50 2.1 μM) and its lack of HDAC inhibition, it serves as a critical tool for dissecting non-epigenetic, anti-parasitic pathways. This application is particularly valuable in drug discovery programs seeking novel targets for cryptosporidiosis [2].

In Vivo Proof-of-Concept Studies for Cryptosporidiosis

The compound's demonstrated ability to significantly reduce parasite oocyst shedding in SCID mouse models of C. parvum infection makes it a valuable positive control or tool compound for preclinical evaluation of new anti-cryptosporidial agents. Its favorable host cell cytotoxicity profile (IC50 87.1 μM) further supports its use in animal models [3].

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